3-Methoxy-5-(2-methoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol . It is characterized by the presence of a methoxy group and a methoxyethoxy group attached to an aniline ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(2-methoxyethoxy)aniline typically involves the reaction of 3-methoxyaniline with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxyethoxy groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-5-(2-methoxyethoxy)aniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a methoxyethoxy group, which imparts different chemical and physical properties.
3-(2-Methoxyethoxy)aniline: Similar to 3-Methoxy-5-(2-methoxyethoxy)aniline but lacks the additional methoxy group, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of methoxy and methoxyethoxy groups, which provide distinct chemical properties and reactivity. This makes it valuable in various chemical syntheses and industrial applications .
Properties
CAS No. |
725237-15-0 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-methoxy-5-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C10H15NO3/c1-12-3-4-14-10-6-8(11)5-9(7-10)13-2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
FMTNZEHVPHCFOE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.